2-(3-bromobenzenesulfonamido)-2-phenylacetic acid
Description
2-(3-Bromobenzenesulfonamido)-2-phenylacetic acid is a sulfonamide derivative characterized by a central phenylacetic acid backbone substituted with a 3-bromobenzenesulfonamido group. The bromine substituent at the meta position on the benzene ring introduces distinct electronic and steric effects compared to para-substituted analogs, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(3-bromophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTROVWEWOADKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromobenzenesulfonamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid typically involves a condensation reaction between 3-bromobenzenesulfonyl chloride and phenylglycine. The reaction conditions are optimized to yield high purity and crystalline forms suitable for further studies.
Table 1: Synthesis Parameters
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromobenzenesulfonyl chloride + Phenylglycine | Room temperature, pH 8-9 | 85 |
Biological Activities
The compound has been investigated for its potential biological activities, including its role as a ligand in complexation and its effects on various biological systems.
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit antimicrobial properties. The brominated variant may enhance these effects due to the presence of the bromine atom, which can influence the compound's interaction with biological targets.
Antiplasmodial Activity
A related study highlighted the antiplasmodial activity of structurally similar compounds, suggesting that this compound could also be effective against Plasmodium falciparum, the causative agent of malaria. The mechanism of action appears to involve interference with mitochondrial electron transport chains, which is critical for the parasite's survival .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial activity. Its structural characteristics allow it to interact with various enzymes and receptors, making it a candidate for drug development.
Inhibition of Enzymatic Activity
Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells .
Receptor Modulation
The compound's ability to bind to specific receptors suggests potential applications in treating inflammatory diseases and cancers. Its structural modifications can be tailored to enhance binding affinity and selectivity.
Case Studies
Several case studies have documented the applications of similar compounds in clinical settings:
- A study on anthranilic acid sulfonamides demonstrated their effectiveness as inhibitors of methionine aminopeptidase-2, showcasing a structural basis for their therapeutic potential .
- Another investigation into phenoxybenzamide derivatives revealed their antiplasmodial properties, emphasizing the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways depending on its specific structure and functional groups .
Comparison with Similar Compounds
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
Structural Differences :
- The bromine substituent is at the para position on the benzenesulfonyl group, altering molecular geometry. The dihedral angle between the phenyl (C9–C14) and benzene (C1–C6) rings in the 4-bromo derivative is 39.5° , whereas the 3-bromo isomer likely exhibits a different angle due to steric and electronic perturbations.
Physicochemical Properties :
- Crystal Packing : Stabilized by N–H⋯O (2.85 Å), C–H⋯O (3.22 Å), and O–H⋯O (2.76 Å) hydrogen bonds in the 4-bromo analog . The 3-bromo variant may exhibit weaker or rearranged interactions due to the meta substituent’s reduced symmetry.
- Melting Point: Not reported for the 3-bromo compound, but the 4-bromo monohydrate crystallizes in an orthorhombic system (space group P212121) with a density of 1.622 Mg/m³ .
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid
Structural Differences :
Physicochemical Properties :
- Solubility : The chloro derivative’s lower molecular weight (370.22 vs. 388.23 g/mol for 4-bromo) may enhance aqueous solubility.
- Hydrogen Bonding : Similar N–H⋯O and C–H⋯O interactions stabilize both compounds, but the chloro analog’s smaller van der Waals radius could enable tighter crystal packing .
2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid
Structural Differences :
Physicochemical Properties :
2-Benzamido-2-phenylacetic Acid
Structural Differences :
Physicochemical Properties :
- Solubility : Lower than sulfonamide derivatives due to reduced polarity.
- Bioactivity : Benzamido analogs are explored as enzyme inhibitors (e.g., proteases), though direct comparisons with sulfonamides are lacking .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| 2-(3-Bromobenzenesulfonamido)-2-phenylacetic acid | C14H12BrNO4S | 370.22 | MDLMFCD00234154 | 3-Br |
| 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid | C14H12BrNO4S·H2O | 388.23 | N/A | 4-Br |
| 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid | C14H12ClNO4S | 333.77 | MFCD00172800 | 4-Cl |
| 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid | C15H15NO4S | 313.35 | 111524-98-2 | 4-CH3 |
Biological Activity
2-(3-bromobenzenesulfonamido)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenylacetic acid backbone, which is known for its diverse biological activities. The presence of the bromobenzene moiety may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes. They can bind to active sites, preventing substrate access and inhibiting enzyme function.
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Modulation of Signaling Pathways : It may influence cellular signaling pathways, affecting processes such as inflammation and apoptosis.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Similar compounds have shown effectiveness against a range of pathogens:
- Bacterial Inhibition : Studies have demonstrated that phenylacetic acid derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The IC50 values for related compounds often range in the low mg/mL concentrations, indicating potent activity.
| Compound | Target Organism | IC50 (mg/mL) |
|---|---|---|
| PAA | A. tumefaciens T-37 | 0.8038 |
| PAA | S. aureus | Varies |
| PAA | E. coli | Varies |
Anti-inflammatory Activity
Compounds in this class are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Study on Antimicrobial Efficacy
A study on phenylacetic acid isolated from Bacillus licheniformis showed significant antimicrobial activity against various pathogens, suggesting that similar mechanisms might be at play for this compound . The study involved:
- Isolation : The compound was isolated from fermented soybean products.
- Testing : Antimicrobial efficacy was assessed using various assays, demonstrating its potential as a natural preservative.
In Vivo Studies
In vivo models have been employed to assess the therapeutic potential of related compounds. These studies often focus on dosage effects and long-term impacts on health outcomes:
- Dosage Effects : Low doses have shown beneficial effects without toxicity, while higher doses led to adverse effects such as oxidative stress .
- Metabolic Pathways : Research indicates that these compounds can influence metabolic pathways significantly, affecting overall cellular health .
Q & A
Q. What are the standard synthetic routes for 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid, and how can purity be optimized?
The compound is typically synthesized via condensation of 3-bromobenzenesulfonyl chloride with a phenylalanine derivative under basic conditions (e.g., 1 M Na₂CO₃, pH 8–9). After reaction completion, the pH is adjusted to 1–2 to precipitate the product, followed by filtration and recrystallization in methanol to enhance purity . Key steps include precise pH control to avoid side reactions and solvent selection for effective crystallization.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves atomic-level geometry using SHELXL for refinement. Data collection employs Bruker Kappa APEXII CCD detectors with SADABS absorption correction .
- Spectroscopy : NMR (¹H/¹³C) verifies proton environments and carbon frameworks, while IR confirms sulfonamide (N–H, S=O) and carboxylic acid (O–H) functional groups.
- Elemental analysis : Validates stoichiometry, particularly bromine content .
Q. How is the crystal structure stabilized, and what intermolecular interactions are predominant?
The crystal lattice is stabilized by N–H⋯O, C–H⋯O, and O–H⋯O hydrogen bonds. For example, in the 4-bromo analog, the dihedral angle between benzene rings is 39.5°, with hydrogen bond distances ranging from 2.28–2.91 Å. These interactions are mapped using software like ORTEP-3 for visualization .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., high Rint values) be resolved during refinement?
High Rint values (e.g., 0.083 in the 4-bromo analog) indicate data quality issues. Mitigation strategies include:
- Multi-scan absorption corrections (e.g., SADABS) to address intensity variations.
- Mixed refinement : Independent modeling of non-H atoms with constrained H-atom positions (riding model).
- Validation tools : Use CheckCIF to identify outliers in geometric parameters .
Table 1 : Refinement Statistics for a Related Brominated Sulfonamide
| Parameter | Value |
|---|---|
| R[F² > 2σ(F²)] | 0.057 |
| wR(F²) | 0.180 |
| Goodness-of-fit (S) | 0.93 |
| No. of reflections | 3315 |
| Rint | 0.083 |
| Data from |
Q. What computational methods can predict the impact of bromine position (3- vs. 4-) on molecular properties?
- DFT calculations : Compare electronic effects (e.g., dipole moments, HOMO-LUMO gaps) using Gaussian or ORCA.
- Molecular docking : Assess steric and electronic differences in binding affinity for biological targets.
- Comparative crystallography : Analyze bond lengths (e.g., C–Br: ~1.89–1.92 Å) and dihedral angles between isomers .
Q. How do hydrogen bonding networks influence the compound’s stability and solubility?
Strong N–H⋯O and O–H⋯O interactions (2.5–3.0 Å) enhance lattice energy, reducing solubility in non-polar solvents. Solubility can be modulated by:
- Co-crystallization : Introduce co-formers (e.g., amines) to alter H-bond patterns.
- pH adjustment : Deprotonate the carboxylic acid group to improve aqueous solubility .
Experimental Design & Data Analysis
Q. What strategies optimize X-ray diffraction data collection for low-symmetry crystals?
- Cryocooling : Stabilize crystals at 100 K to minimize thermal motion.
- High redundancy : Collect multiple scans to improve signal-to-noise ratios.
- Space group validation : Use PLATON to confirm triclinic or monoclinic symmetry .
Q. How can contradictory spectroscopic and crystallographic data be reconciled?
- Cross-validation : Compare NMR-derived torsion angles with XRD results.
- Dynamic effects : Account for solution-state conformational flexibility (NMR) vs. rigid crystal environments (XRD).
- Hirshfeld surface analysis : Quantify intermolecular interactions to explain packing anomalies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
